2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine;dihydrochloride
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Overview
Description
2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine;dihydrochloride is a chemical compound that belongs to the class of substituted pyridines It features a bromine atom attached to the pyridine ring, which is further connected to a methylpropan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine typically involves the bromination of pyridine derivatives followed by amination. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between the bromopyridine and an amine precursor . The reaction conditions often include mild temperatures and the use of organoboron reagents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages such as improved reaction efficiency, scalability, and safety . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. Reaction conditions typically involve mild temperatures and controlled environments to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can produce biaryl compounds, while substitution reactions can yield various substituted pyridines .
Scientific Research Applications
2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The bromine atom and the amine group allow the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine: A simpler compound with a bromine atom attached to the pyridine ring.
2-Amino-5-bromopyridine: Contains an amino group in addition to the bromine atom on the pyridine ring.
3-Amino-5-bromopyridine: Similar to 2-amino-5-bromopyridine but with the amino group in a different position.
Uniqueness
2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern and the presence of both a bromine atom and a methylpropan-1-amine group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
Biological Activity
2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine; dihydrochloride, with the CAS number 2460751-11-3, is a chemical compound that has garnered attention due to its potential biological activities. This compound belongs to the class of substituted pyridines and features a bromine atom on the pyridine ring, which is linked to a methylpropan-1-amine group. Its unique structure allows for diverse interactions in biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₉H₁₅BrCl₂N₂
- Molecular Weight : 302.04 g/mol
- IUPAC Name : 2-(5-bromopyridin-2-yl)-2-methylpropan-1-amine; dihydrochloride
The biological activity of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the bromine atom and the amine group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and other transformations that can influence cellular functions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine exhibit significant antimicrobial activity. For instance, derivatives of bromopyridine have been shown to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential for peptidoglycan formation in bacteria . The structural modifications provided by the bromine and amine groups may enhance binding affinity and specificity towards these targets.
Enzyme Inhibition
This compound has potential as an enzyme inhibitor. Its structural characteristics suggest it may interact with enzymes such as monoamine oxidase (MAO) and others involved in metabolic pathways. Studies on related compounds have shown that specific substitutions can lead to enhanced inhibitory effects on MAO-B, which is implicated in various neurodegenerative diseases .
Case Studies
- Study on Antimicrobial Activity : A study evaluated the effectiveness of brominated pyridine derivatives against multi-drug resistant bacterial strains. The results indicated that modifications at the 5-position of the pyridine ring significantly increased antibacterial potency, with some compounds achieving minimum inhibitory concentrations (MICs) in the low micromolar range .
- Enzyme Inhibition Assays : In vitro assays demonstrated that certain derivatives of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine exhibited IC50 values comparable to established MAO inhibitors, suggesting potential therapeutic applications in treating conditions like depression or Parkinson's disease .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Bromopyridine | Simple brominated pyridine | Moderate antimicrobial |
2-Amino-5-bromopyridine | Amino group addition | Enhanced enzyme inhibition |
3-Amino-5-bromopyridine | Different amino group position | Varies in biological activity |
2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine | Unique substitution pattern | Promising antimicrobial and enzyme inhibition |
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-2-methylpropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2.2ClH/c1-9(2,6-11)8-4-3-7(10)5-12-8;;/h3-5H,6,11H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCLHCOWWQNLMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=NC=C(C=C1)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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